Bis(N,N'-di-sec-butylacetamidinato)magnesium
Description
The Significance of N-Alkyl Substituted Amidinate Ligands in Organomagnesium Chemistry
The properties of organomagnesium compounds are significantly influenced by the nature of the ligands attached to the magnesium center. In the case of amidinate ligands, the substituents on the nitrogen atoms play a crucial role in determining the steric and electronic characteristics of the complex. cymitquimica.com The presence of bulky alkyl groups, such as the sec-butyl groups in Bis(N,N'-di-sec-butylacetamidinato)magnesium, is known to enhance the stability and solubility of the compound. cymitquimica.com These bulky substituents can also create a sterically hindered environment around the magnesium atom, which can impact its reactivity and coordination behavior. cymitquimica.com
Scope and Research Trajectory for this compound Investigations
The primary application of this compound that is consistently noted is its use as a precursor for the deposition of magnesium-containing thin films. cymitquimica.com This suggests that the main research focus for this compound is within the realm of materials science, particularly for techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The volatility and thermal stability of the compound are key properties that make it suitable for these applications. cymitquimica.com Further research would likely focus on optimizing its use as a precursor, investigating the properties of the resulting thin films, and exploring its potential in other areas of synthetic chemistry.
Advanced Spectroscopic and Structural Analysis of this compound
Detailed experimental data for this compound, including high-resolution NMR, vibrational spectroscopy, and single-crystal X-ray diffraction, are not available in publicly accessible scientific literature. While the compound is listed in chemical supplier catalogs, peer-reviewed studies detailing its synthesis and comprehensive characterization have not been published.
The following sections are structured according to the requested outline. However, due to the absence of specific research data for the target compound, they remain unpopulated. The scientific community awaits research that would provide the experimental results necessary to complete a thorough analysis as outlined below.
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;butan-2-yl-(N-butan-2-yl-C-methylcarbonimidoyl)azanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H21N2.Mg/c2*1-6-8(3)11-10(5)12-9(4)7-2;/h2*8-9H,6-7H2,1-5H3;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNITXORYVXLOQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)[N-]C(=NC(C)CC)C.CCC(C)[N-]C(=NC(C)CC)C.[Mg+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42MgN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of Bis N,n Di Sec Butylacetamidinato Magnesium
Mass Spectrometry for Molecular Integrity and Fragmentation Pathway Analysis
Detailed mass spectrometry data for this compound is not extensively available in the public domain. However, based on the general fragmentation patterns observed for related metal amidinate complexes, a hypothetical fragmentation pathway can be proposed. This analysis is crucial for confirming the molecular weight of the parent ion and for understanding the stability of the ligand-metal bonds under ionization conditions.
Upon electron impact or chemical ionization, the molecule is expected to initially form a molecular ion [Mg(C₁₀H₂₁N₂)₂]⁺. Subsequent fragmentation would likely proceed through the loss of ligands or ligand fragments. Key fragmentation pathways could include:
Loss of a sec-butyl group: Cleavage of the bond between the nitrogen and the sec-butyl group could lead to the formation of a fragment ion.
Loss of an entire amidinate ligand: Dissociation of one of the bidentate amidinate ligands would result in a [Mg(C₁₀H₂₁N₂)]⁺ fragment.
Fragmentation within the ligand: The acetamidinato backbone itself could undergo fragmentation, leading to smaller charged species.
A systematic analysis of the mass-to-charge ratios (m/z) of the resulting fragments would allow for the reconstruction of these pathways, providing valuable structural information.
Table 1: Hypothetical Mass Spectrometry Fragmentation Data
| Fragment Ion | Proposed Structure | Theoretical m/z |
| [M]⁺ | [Mg(C₁₀H₂₁N₂)₂]⁺ | 362.33 |
| [M - C₄H₉]⁺ | [Mg(C₁₀H₂₁N₂)(C₆H₁₂N₂)]⁺ | 305.27 |
| [M - C₁₀H₂₁N₂]⁺ | [Mg(C₁₀H₂₁N₂)]⁺ | 193.16 |
Note: This table is based on theoretical calculations and common fragmentation patterns of similar compounds. Experimental data is required for definitive pathway analysis.
Advanced Electronic Structure Probing (e.g., XANES, EXAFS if applicable)
The application of X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy to this compound could provide significant insights into the electronic configuration and local coordination environment of the magnesium atom. However, specific XANES and EXAFS studies on this particular compound are not readily found in published literature.
Should such studies be conducted, the Mg K-edge XANES spectrum would be of particular interest. The position and features of the absorption edge would be sensitive to the oxidation state and coordination geometry of the magnesium center. For instance, the pre-edge features could provide information about the symmetry of the Mg site.
EXAFS analysis would complement the XANES data by providing quantitative information about the local structure around the magnesium atom. By analyzing the oscillations in the absorption spectrum at energies above the absorption edge, it would be possible to determine the Mg-N bond distances and the coordination number with a high degree of precision. This data would be invaluable for correlating the solid-state structure with its behavior in solution or as a precursor in deposition processes.
Table 2: Potential Parameters from EXAFS Analysis
| Parameter | Information Provided |
| Coordination Number (N) | Number of nearest-neighbor nitrogen atoms. |
| Interatomic Distance (R) | Precise Mg-N bond lengths. |
| Debye-Waller Factor (σ²) | Measure of the static and thermal disorder in the bond distances. |
Note: The values in this table would be determined experimentally through EXAFS data fitting and analysis.
Reactivity Patterns and Mechanistic Investigations of Bis N,n Di Sec Butylacetamidinato Magnesium
Ligand Exchange Reactions and Transamidinato Processes
Ligand exchange in magnesium amidinate complexes is a fundamental process that can influence their stability, structure, and reactivity. These complexes can exist in monomer-dimer equilibria in solution, a state that is highly dependent on the steric bulk of the substituents on the amidinate ligand.
The substitution of amidinate ligands on a magnesium center is a dynamic process. While specific kinetic data for bis(N,N'-di-sec-butylacetamidinato)magnesium is not extensively detailed in the literature, studies on analogous compounds provide a clear framework. For instance, bis[bis(N,N'-diisopropylacetamidinato)magnesium], a closely related complex, has been shown to exist in a monomer-dimer equilibrium in toluene-d8 (B116792) solution at temperatures ranging from -20 to +60 °C. acs.org This equilibrium is a form of ligand exchange where the amidinate ligand can bridge between two magnesium centers.
The thermodynamics of this process are governed by the steric hindrance imposed by the N-alkyl groups. Larger, bulkier groups, such as sec-butyl, generally favor the formation of monomeric species by preventing the close approach required for dimerization. researchgate.net The equilibrium can be influenced by solvent, temperature, and concentration.
Table 1: Monomer-Dimer Equilibrium in Related Mg Amidinate Complexes
| Compound | Substituent (R) | Solvent | Behavior | Reference |
|---|---|---|---|---|
| Bis[bis(N,N'-diisopropylacetamidinato)magnesium] | Isopropyl | Toluene-d8 | Monomer-dimer equilibrium | acs.org |
| Bis(N,N'-di-tert-butylbenzamidinato)magnesium | tert-Butyl | - | Monomeric in solid state | acs.org |
This table is interactive. Click on the headers to sort.
The investigation of intermediates in ligand exchange pathways for magnesium amidinates often relies on spectroscopic methods. NMR spectroscopy is a particularly powerful tool for observing the solution-state behavior of these complexes. rsc.org For the monomer-dimer equilibrium, variable temperature ¹H NMR studies can reveal the coalescence of signals corresponding to the monomeric and dimeric species, allowing for the calculation of the activation energy of the exchange process. acs.org In transamidination, where one amidinate ligand is replaced by another, intermediates are typically transient and difficult to isolate. However, their presence can be inferred from kinetic studies and computational modeling, which can map out the energy landscape of the reaction pathway.
Reactions with Protic Substrates and Protonolysis Pathways
Magnesium amidinate complexes are basic and react readily with protic substrates such as water, alcohols, and primary or secondary amines. nsf.govnih.gov This reaction, known as protonolysis, typically involves the protonation of the amidinate ligand, leading to its displacement from the magnesium center and the formation of a neutral amidine and a new magnesium complex.
For example, the reaction of a magnesium amidinate complex with an alcohol (R'OH) can be generalized as: Mg[R-C(NR'')₂]₂ + 2 R'OH → Mg(OR')₂ + 2 R-C(NR'')(NHR'')
In a study of sterically demanding magnesium amidinate amides, reaction with a variety of alcohols resulted exclusively in the protonolysis of the amidinate ligand, demonstrating its higher basicity compared to the amide group in those specific complexes. rsc.org DFT electronic structure calculations on related metal amidinates have shown that the initial step of hydrolysis involves the formation of a hydrogen-bonded complex, which facilitates proton transfer to one of the nitrogen atoms of the amidinate ligand. nsf.gov
Reactivity with Unsaturated Organic Molecules (e.g., CO₂, CO, Carbodiimides)
This compound and its analogues exhibit reactivity towards unsaturated molecules, particularly those containing polarized multiple bonds. These reactions often involve the insertion of the unsaturated molecule into a magnesium-ligand bond or the catalysis of transformations of the substrate.
Magnesium amidinate complexes have been shown to be effective catalysts for the hydroboration and hydroamination of carbodiimides. rsc.org For instance, magnesium amide complexes bearing sterically demanding amidinate ligands efficiently mediate the hydroamination of N,N′-diisopropylcarbodiimide. rsc.org In other systems, the insertion of a magnesium-carbon bond into the C=N double bond of a carbodiimide (B86325) has been observed, resulting in a new monoanionic amido-imino ligand. researchgate.netnih.gov
The reaction of magnesium metal with carbon dioxide is a known combustion process, but the reactivity of discrete magnesium amidinate complexes with CO₂ is more nuanced, potentially leading to insertion products to form magnesium carbamates or related species. mdpi.com
Mechanistic Studies of Elementary Reaction Steps in Solution
Mechanistic investigations into the reactivity of magnesium amidinates heavily utilize NMR and X-ray crystallography. rsc.org Solution-state NMR studies provide crucial information on the aggregation state (monomer vs. dimer) and the symmetry of the complex in different solvents, which directly impacts its reactivity. nih.govrsc.org For example, variable temperature ¹H NMR can be used to probe dynamic equilibria and the fluxional behavior of ligands. rsc.org By comparing the solution behavior with solid-state structures obtained from X-ray diffraction, a comprehensive picture of the complex's structure-reactivity relationship can be developed. researchgate.netnih.gov These studies have revealed that the coordination environment of the magnesium center is flexible and highly dependent on both the steric bulk of the ligand and the nature of the solvent. researchgate.net
Catalytic Applications of Bis N,n Di Sec Butylacetamidinato Magnesium5.1. Polymerization Initiator Systems5.1.1. Ring Opening Polymerization Rop of Cyclic Esters E.g., Lactides, ε Caprolactone 5.1.1.1. Investigation of Polymerization Kinetics and Chain Growth Mechanisms5.1.1.2. Control of Polymer Architecture and Molecular Weight Distribution5.1.1.3. Mechanistic Insights into Magnesium Mediated Rop E.g., Monomer Activated, Coordination Insertion 5.1.2. Olefin Polymerization and Co Polymerization5.1.3. Copolymerization of Cyclic Esters
Catalysis in Other Organic Transformations
Magnesium amidinate complexes have emerged as effective catalysts in several key organic transformations beyond polymerization. Their utility in hydrofunctionalization reactions, such as hydroamination and hydrosilylation, as well as in dehydrocoupling and hydrogenation reactions, showcases the versatility of these earth-abundant metal catalysts.
Hydroamination, the addition of an N-H bond across an unsaturated C-C bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds. Magnesium amidinate complexes have been shown to catalyze this transformation. For instance, magnesium hydride complexes supported by sterically demanding amidinate ligands have been found to efficiently mediate the hydroamination of carbodiimides. rsc.org
In a study by Bakewell et al., magnesium hydride complexes bearing bulky amidinate ligands demonstrated catalytic activity in the hydroboration of N,N'-diisopropylcarbodiimide, a transformation that proceeds via a hydroamination-type mechanism. rsc.org The active species is often proposed to be a magnesium hydride, which can be generated from a magnesium alkyl precursor. rsc.org The general mechanism is believed to involve the insertion of the unsaturated substrate into the Mg-H or Mg-N bond.
While specific data for Bis(N,N'-di-sec-butylacetamidinato)magnesium is unavailable, the performance of a related magnesium bis(amidinate) complex in the hydroboration of N,N'-diisopropylcarbodiimide is presented below.
Table 1: Catalytic Hydroboration of N,N'-diisopropylcarbodiimide with a Magnesium Amidinate Complex
| Catalyst | Substrate | Product Yield (%) |
|---|
Data sourced from studies on analogous magnesium amidinate hydride complexes. rsc.org
Hydrosilylation, the addition of a Si-H bond across a multiple bond, is a fundamental process in organosilicon chemistry. Magnesium-based catalysts, including those with amidinate ligands, have shown promise in this area. The catalytic cycle for hydrosilylation using magnesium complexes often involves a magnesium hydride as the key intermediate. researchgate.net
Research on amidinate-supported magnesium neosilyl complexes has demonstrated their efficacy as catalysts for the hydrosilylation of alkenes, affording organosilanes in high yields. researchgate.net These reactions are atom-economical and exhibit good functional group tolerance. researchgate.net The regioselectivity of the hydrosilylation can be influenced by the nature of the alkene substrate. For example, with one magnesium methyl complex, aromatic alkene substrates typically yield branched Markovnikov products, while aliphatic alkenes produce linear anti-Markovnikov products. rsc.org
The table below summarizes the catalytic performance of an unsymmetrical β-diketiminate magnesium methyl complex in the hydrosilylation of various alkenes.
Table 2: Hydrosilylation of Alkenes Catalyzed by a Magnesium Methyl Complex
| Alkene Substrate | Hydrosilane | Product | Regioselectivity | Yield (%) |
|---|---|---|---|---|
| Styrene | PhSiH₃ | Branched | Markovnikov | >95 |
Data is based on the performance of an analogous unsymmetrical β-diketiminate magnesium methyl complex. rsc.org
Dehydrocoupling reactions, which involve the formation of a new bond between two different elements with the concomitant elimination of hydrogen gas, are an environmentally benign method for synthesizing new compounds. The dehydrocoupling of amines and silanes to form Si-N bonds is a particularly useful transformation. While specific studies on this compound are lacking, other magnesium-based systems have been explored for this purpose.
For example, simple Grignard reagents like methyl magnesium bromide have been shown to catalyze the dehydrocoupling of silanes and amines under mild conditions. chemrxiv.orgchemrxiv.org This suggests that more sophisticated magnesium complexes could also be active. Magnesocenophanes have also been reported as effective catalysts for the cross-dehydrocoupling of various aliphatic, aromatic, and benzylic amines with silanes. figshare.comacs.org The proposed mechanism for these reactions often involves the activation of the Si-H and N-H bonds at the magnesium center.
Magnesium complexes have also been investigated for their catalytic activity in dimerization and hydrogenation reactions. While the dimerization of aldehydes has been reported with certain magnesium amidinate compounds, their application in alkene dimerization is less common. rsc.org
In the realm of hydrogenation, magnesium pincer complexes have shown notable success in the semihydrogenation of alkynes and the hydrogenation of alkenes. acs.orgnih.gov These reactions are significant as they offer a sustainable alternative to traditional transition metal catalysts. The active catalytic species is believed to be a magnesium hydride complex, which is formed by the reaction of the magnesium precursor with hydrogen gas. acs.orgnih.gov The mechanism is thought to involve a metal-ligand cooperation, where the pincer ligand participates in the activation of H₂. acs.orgnih.gov
The following table illustrates the catalytic activity of a magnesium pincer complex in the hydrogenation of various alkenes.
Table 3: Hydrogenation of Alkenes Catalyzed by a Magnesium Pincer Complex
| Alkene Substrate | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| Styrene | 5 | 120 | 24 | >99 |
| 4-Methylstyrene | 5 | 120 | 24 | >99 |
Data is based on the performance of an analogous magnesium pincer complex. acs.org
Catalyst Design Principles and Activity/Selectivity Optimization
The catalytic performance of magnesium amidinate complexes is intricately linked to the steric and electronic properties of the amidinate ligand. The design of these catalysts and the optimization of their activity and selectivity are guided by several key principles:
Steric Bulk of the Ligand: The size of the substituents on the nitrogen atoms of the amidinate ligand plays a crucial role in determining the coordination environment around the magnesium center. rsc.org Bulky ligands can prevent the formation of inactive dimers or higher aggregates, leading to more active monomeric catalytic species. rsc.org However, excessive steric hindrance can also impede substrate coordination and reduce catalytic activity.
Electronic Effects: The electronic nature of the amidinate ligand can influence the Lewis acidity of the magnesium center and the polarity of the Mg-H or Mg-C bonds in the active species. Electron-donating groups on the ligand can increase the electron density at the metal center, potentially enhancing its reactivity in certain steps of the catalytic cycle.
Nature of the Ancillary Ligands: In heteroleptic complexes, the other ligands attached to the magnesium center can significantly impact catalytic performance. For instance, the generation of a magnesium hydride is often a key step, and the choice of the precursor (e.g., a magnesium alkyl) can affect the ease of this process.
Reaction Conditions: Temperature, pressure, and solvent can all be optimized to improve catalyst activity and selectivity. For example, in hydrogenation reactions, higher hydrogen pressures can increase the rate of catalyst activation and substrate reduction. acs.org The choice of solvent can also influence the solubility and stability of the catalytic species.
By systematically modifying the amidinate ligand framework and carefully controlling the reaction conditions, it is possible to tune the catalytic properties of magnesium amidinate complexes for specific organic transformations. This approach holds promise for the future development of highly active and selective catalysts based on this earth-abundant metal.
Theoretical and Computational Investigations of Bis N,n Di Sec Butylacetamidinato Magnesium
Density Functional Theory (DFT) Studies of Electronic Structure and Bonding
DFT calculations on magnesium complexes typically involve optimizing the molecular geometry to find the lowest energy structure. From this optimized structure, various properties such as bond lengths, bond angles, and electronic distribution can be analyzed. For instance, in related magnesium bis(amidinate) complexes, the Mg-N bond lengths are a key parameter indicating the strength and nature of the coordination.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Generic Magnesium Bis(amidinate) Complex. This table presents hypothetical yet typical bond lengths and angles for a magnesium bis(amidinate) complex, as would be determined by DFT calculations. The values are based on published data for analogous structures.
| Parameter | Value | Description |
| Mg-N Bond Length | 2.05 - 2.15 Å | The distance between the magnesium center and the coordinating nitrogen atoms of the amidinate ligand. |
| N-C Bond Length | 1.33 - 1.35 Å | The bond lengths within the N-C-N moiety of the amidinate ligand, indicating delocalization. |
| N-Mg-N Angle | 60 - 65° | The bite angle of the chelating amidinate ligand. |
| N-C-N Angle | 115 - 120° | The internal angle of the amidinate ligand framework. |
Disclaimer: The data in this table are representative values based on DFT studies of similar magnesium amidinate complexes and are for illustrative purposes only, as specific data for Bis(N,N'-di-sec-butylacetamidinato)magnesium is not available.
The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of a molecule. The energy gap between the HOMO and LUMO can indicate the chemical stability and reactivity of the complex. A large HOMO-LUMO gap generally suggests high stability.
In magnesium amidinate complexes, the HOMO is typically localized on the p-orbitals of the amidinate ligand, while the LUMO may have significant character from the metal center, although its nature can be influenced by the ligands. The electron density distribution, often analyzed through methods like Natural Bond Orbital (NBO) analysis, reveals the charge distribution across the molecule. In these complexes, a significant negative charge is expected on the nitrogen atoms, with the magnesium atom carrying a positive charge, confirming the ionic contribution to the Mg-N bond.
Table 2: Illustrative Molecular Orbital Energies for a Generic Magnesium Bis(amidinate) Complex. This table provides a hypothetical representation of HOMO and LUMO energies as would be calculated by DFT.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Highest Occupied Molecular Orbital energy. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital energy. |
| HOMO-LUMO Gap | 4.6 | Energy difference between HOMO and LUMO, indicating stability. |
Disclaimer: The data in this table are for illustrative purposes and represent typical values for magnesium complexes. Specific calculations for this compound are not publicly available.
DFT is also instrumental in mapping out potential energy surfaces for chemical reactions, allowing for the prediction of reaction pathways and the identification of transition states. For magnesium amidinate complexes, which are of interest as catalysts, for example in hydroamination reactions, DFT can be used to calculate the energy barriers for each step in a proposed catalytic cycle.
By locating the transition state structures and calculating their energies, the rate-determining step of a reaction can be identified. This information is invaluable for understanding the catalytic mechanism and for designing more efficient catalysts. For instance, in a hydroamination reaction catalyzed by a magnesium complex, DFT could be used to compare the energetics of different proposed mechanisms, such as those involving concerted pathways or stepwise insertions.
Table 3: Hypothetical Reaction Energy Profile for a Magnesium-Catalyzed Reaction Step. This table illustrates the kind of data that would be generated from a DFT study of a reaction pathway.
| Reaction Coordinate | Species | Relative Free Energy (kcal/mol) |
| 1 | Reactants + Catalyst | 0.0 |
| 2 | Transition State 1 (TS1) | +15.2 |
| 3 | Intermediate | -5.8 |
| 4 | Transition State 2 (TS2) | +12.5 |
| 5 | Products + Catalyst | -10.3 |
Disclaimer: This table provides a hypothetical energy profile for a generic catalytic step and is for illustrative purposes. Specific data for reactions involving this compound is not available.
Molecular Dynamics Simulations for Solution-Phase Behavior and Dynamic Properties
While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time, particularly in solution. For this compound, MD simulations could provide insights into its solvation structure, the dynamics of ligand exchange, and its aggregation behavior in different solvents.
In an MD simulation, the motion of each atom is calculated over a series of small time steps, governed by a force field that describes the interatomic interactions. This allows for the study of complex processes that are not accessible with static quantum chemical methods. For example, MD simulations can reveal how solvent molecules arrange around the magnesium complex and how this solvation shell influences its reactivity.
Quantitative Structure-Activity Relationship (QSAR) Studies for Catalytic Performance
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. In the context of catalysis, QSAR can be used to predict the catalytic performance of a new catalyst based on its structural or electronic properties (descriptors).
For a series of magnesium amidinate catalysts with varying ligand substituents, a QSAR model could be developed by correlating descriptors (e.g., steric parameters, electronic properties calculated by DFT) with experimentally measured catalytic activities (e.g., reaction rate, enantioselectivity). While specific QSAR studies on this compound are not reported, the principles of QSAR are applicable to the rational design of magnesium-based catalysts.
Ligand Design and Computational Screening for Enhanced Catalytic Performance
Computational chemistry plays a vital role in the rational design of new ligands to enhance the performance of metal catalysts. For magnesium-based catalysts, computational screening can be used to evaluate a large library of virtual ligands to identify candidates with improved properties.
The process typically involves generating a set of candidate ligands in silico, followed by high-throughput DFT calculations to predict their impact on the catalyst's stability, electronic properties, and catalytic activity. For example, by systematically modifying the substituents on the amidinate ligand, it is possible to tune the steric and electronic environment around the magnesium center to optimize its catalytic performance for a specific reaction. This approach accelerates the discovery of new and improved catalysts by prioritizing the most promising candidates for experimental synthesis and testing.
Applications As Precursors for Advanced Materials Deposition
Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) Precursors
The compound is recognized commercially as a precursor for both CVD and ALD processes. strem.com Its molecular structure, featuring bulky sec-butyl groups, influences its steric and electronic properties, which can affect its reactivity and interaction with other chemical species during deposition. cymitquimica.com This allows for controlled deposition of magnesium-containing materials onto various substrates.
Deposition of Magnesium-Containing Thin Films
Bis(N,N'-di-sec-butylacetamidinato)magnesium has been successfully used as a novel liquid precursor for the atomic layer deposition of magnesium oxide (MgO) thin films. arradiance.com In a typical ALD process, this precursor is used in conjunction with water (H₂O) as the oxidant. arradiance.com The depositions are carried out within a specific temperature range to ensure self-limiting surface reactions, a hallmark of ALD that allows for precise thickness control at the atomic scale. arradiance.com
Research has demonstrated the growth of MgO films on silicon and glassy carbon substrates using this precursor. arradiance.com The process parameters, such as precursor and substrate temperature, are critical for controlling the film growth and its final properties. arradiance.com
Table 1: ALD Process Parameters for MgO Deposition
| Parameter | Value/Range |
|---|---|
| Precursor | This compound |
| Oxidant | H₂O |
| Precursor Temperature | 105–118 °C |
| Substrate Temperature | 225–275 °C |
Data sourced from a study on MgO ALD. arradiance.com
Synthesis of Specific Inorganic Materials (e.g., Metal Nitrides, Oxides)
The primary documented application for this precursor is the synthesis of magnesium oxide (MgO). arradiance.com MgO is a material of significant interest due to its high dielectric constant (8-10) and wide band gap (7.8 eV), making it suitable for applications such as gate insulators and buffer layers for superconductors. arradiance.com
Using this compound and water, high-purity MgO films can be deposited. arradiance.com Compositional analysis of the resulting films has shown undetectable levels of carbon and nitrogen impurities, which is a critical requirement for high-performance electronic applications. arradiance.com While the precursor contains nitrogen, the ALD process with water as the co-reactant effectively produces the metal oxide.
There is no readily available scientific literature detailing the use of this specific precursor for the deposition of magnesium nitride (Mg₃N₂) or other inorganic materials via ALD or CVD.
Studies on Growth Mechanisms and Film Properties
Studies on the ALD of MgO using this compound have provided insights into the growth characteristics and properties of the resulting films.
Growth Characteristics: The growth rate has been observed to be relatively stable across the deposition temperature window of 225–275 °C. arradiance.com The ALD process demonstrates excellent conformality, a key advantage for coating complex, high-aspect-ratio structures. For example, a study showed that the MgO film could penetrate 620 µm into a 14 µm diameter tube, corresponding to an aspect ratio of 45. arradiance.com
Film Properties: The properties of the MgO films have been characterized using various analytical techniques.
Composition and Purity: Rutherford Backscattering Spectroscopy (RBS) confirmed the film composition to be MgO. The films exhibit high purity with carbon and nitrogen levels below the detection limit. arradiance.com A self-limiting hydroxide (B78521) layer approximately 4 nm thick tends to form when the films are exposed to air. arradiance.com
Density: The density of the deposited MgO films has been measured to be approximately 3.06 g/cm³. arradiance.com
Electrical Properties: Electrical measurements indicate that the films are good insulators with a dielectric constant of 8-10, consistent with the properties of bulk MgO. The films exhibit low leakage current densities and a relatively high breakdown field of 5 MV/cm, making them suitable for dielectric applications. arradiance.com
Table 2: Properties of ALD-Grown MgO Thin Films
| Property | Value |
|---|---|
| Composition | MgO |
| Impurity Levels (C, N) | < 1% (Undetectable) |
| Density | 3.06 g/cm³ |
| Dielectric Constant | 8–10 |
| Breakdown Field | 5 MV/cm |
Data sourced from a study on MgO ALD. arradiance.com
Other Material Science Applications (e.g., Superconductors, Magnetic Materials)
While theoretical studies suggest that ultra-thin films of pure magnesium may exhibit superconductivity under specific conditions of quantum confinement, there is no published research linking the use of this compound as a precursor to fabricate superconducting films. mdpi.comarxiv.org The primary application of MgO films grown from this precursor is as a dielectric or buffer layer, including for superconductors, rather than being the superconducting material itself. arradiance.comscispace.com
Similarly, there is no available literature describing the application of this compound as a precursor for the synthesis of magnetic materials.
Synthesis and Reactivity of Derivatives and Analogues of Bis N,n Di Sec Butylacetamidinato Magnesium
Variation of N-Substituents on the Acetamidinate Ligand
A primary strategy for modifying magnesium amidinate complexes involves altering the substituent groups on the nitrogen atoms of the acetamidinate ligand. The steric bulk and electronic nature of these N-substituents play a critical role in determining the final structure, coordination number, and solution behavior of the magnesium center. rsc.orgnih.gov
Systematic studies have been conducted by synthesizing a range of N,N'-bis(aryl)amidines and subsequently reacting them with organomagnesium precursors like di-n-butylmagnesium. rsc.orgnih.gov This approach has yielded a variety of monomeric magnesium bis(amidinate) complexes. For instance, the use of sterically demanding aryl groups such as 2,4,6-trimethylphenyl (Mes), 2,6-diisopropylphenyl (Dipp), and 3,5-dimethylphenyl (Dmp) has been explored. rsc.orgresearchgate.net The reaction of amidines bearing these bulky substituents with di-n-butylmagnesium in a coordinating solvent like tetrahydrofuran (B95107) (THF) typically affords monomeric magnesium bis(amidinates). nih.gov
The steric demand of the N-substituents directly influences whether the resulting magnesium complex is solvated. For example, complexes with extremely bulky groups like N,N'-bis(2,6-diisopropylphenyl) often result in solvent-free, three-coordinate magnesium centers, whereas less bulky substituents may allow for the coordination of solvent molecules like THF, leading to four-coordinate species. rsc.orgresearchgate.net This variation in coordination is a direct consequence of the steric shielding provided by the N-aryl groups.
Below is a table summarizing various N-substituted magnesium amidinate complexes and their resulting general structures.
| N-Substituent (R) | R' on Backbone | Resulting Mg Complex Formula | Structural Features |
| Mesityl (Mes) | Cyclohexyl (Cy) | [Mg(L)₂(THF)] | Monomeric, THF-solvated |
| Diisopropylphenyl (Dipp) | Cyclohexyl (Cy) | [Mg(L)₂] | Monomeric, unsolvated |
| Mesityl (Mes) | Phenyl (Ph) | [Mg(L)₂(THF)] | Monomeric, THF-solvated |
| Diisopropylphenyl (Dipp) | Phenyl (Ph) | [Mg(L)(nBu)] | Monomeric, mono(amidinate) |
| tert-Butyl (tBu) | tert-Butyl (tBu) | [CpMg(η²-tBuC(NAr)₂)] | Monomeric, heteroleptic |
Note: L represents the amidinate ligand. Data sourced from multiple studies. rsc.orgnih.govresearchgate.net
The reactivity of these complexes is also heavily influenced by the N-substituents. For example, magnesium hydrides bearing sterically demanding amidinate ligands have shown significantly increased catalytic rates in reactions like the Tishchenko reaction compared to the more common β-diketiminate magnesium hydrides. rsc.org
Modification of the Amidinate Backbone Structure
Beyond altering the N-substituents, modifications to the central N-C-N backbone of the amidinate ligand provide another avenue for tuning the properties of magnesium complexes. This can involve changing the substituent on the central carbon atom (the 'acetamidinato' methyl group) or altering the backbone itself.
Researchers have synthesized libraries of dinucleating bis(amidine) ligands where backbone substituents, bridging groups, and terminal rests were systematically altered. rsc.orgresearchgate.net These studies have shown that the ligand backbone has a crucial impact on the coordination behavior, leading to a range of structures from dinuclear heteroleptic complexes to homoleptic aggregates. rsc.orgresearchgate.net For instance, replacing the methyl group of the acetamidinate with a phenyl group yields benzamidinate ligands. The reaction of N,N'-di-tert-butylbenzamidinato)lithium with magnesium bromide produces the monomeric bis(N,N'-di-tert-butylbenzamidinato)magnesium complex. acs.org
A more significant modification involves the insertion of other elements into the backbone. The synthesis of β-diketiminato magnesium sila-amidinate complexes has been reported, which results from the reaction of a magnesium silanide (B1217022) derivative with carbodiimides. bath.ac.uk This introduces a silicon atom into the ligand framework, creating a sila-amidinate anion and significantly altering the electronic properties and reactivity of the system. bath.ac.uk
These modifications demonstrate the versatility of the amidinate ligand system, allowing for the creation of complexes with tailored coordination environments and reactivity patterns. rsc.org
Exploration of Hetero-Bimetallic Systems Incorporating Magnesium Amidinate Moieties
The integration of magnesium amidinate units into larger, multi-metallic structures has led to the development of novel hetero-bimetallic complexes. These systems are of interest due to the potential for synergistic effects between the different metal centers, leading to enhanced catalytic activity or unique material properties.
A notable example is the preparation of helical hetero-bimetallic Al/Mg-based complexes. acs.org These species are designed through the sequential addition of an aluminum fragment followed by a magnesium platform to a pro-ligand, resulting in a planar π-C₂N₂(sp²)–Al/Mg bridging core between the metals. acs.org Such compounds, incorporating earth-abundant metals like Mg and Al, are economically and environmentally attractive. acs.org They have shown remarkable activity as catalysts, for example, in the ring-opening polymerization of lactides, demonstrating that combining the high activity of magnesium with the control offered by aluminum systems can lead to superior catalytic performance. acs.org
The design of these bimetallic systems often relies on the amidinate or related ligand frameworks to bridge the two different metal centers, facilitating electronic communication and cooperative reactivity. The synthesis of such complexes remains a challenge due to the differing chemical properties of the metals involved, but successful examples highlight the potential of this approach. acs.org
Comparative Studies of Structure-Reactivity Relationships across Analogues
Comparative studies across a series of magnesium amidinate analogues are essential for elucidating clear structure-reactivity relationships. By systematically varying ligand parameters and observing the resulting structural and reactive changes, researchers can develop predictive models for designing new catalysts and materials.
A key finding from multiple studies is that the steric bulk of the amidinate ligand is a dominant factor influencing both the solid-state structure and the solution behavior of the complexes. rsc.orgnih.govresearchgate.net For instance, ligands with larger N-substituents tend to favor the formation of monomeric, lower-coordinate magnesium complexes, which can exhibit higher reactivity due to greater accessibility at the metal center. researchgate.netrsc.org In contrast, less sterically hindered ligands can lead to the formation of dimeric or polymeric structures, which may have different or lower catalytic activity. acs.org
The nature of the organomagnesium precursor and the reaction solvent also plays a critical role. Studies on magnesium pentalenides, an analogue system, showed that an equilibrium exists between different structural forms depending on the solvent used (e.g., THF vs. benzene), which highlights the delicate interplay of factors that determine the final product. nih.gov
Conclusion and Future Research Directions in Bis N,n Di Sec Butylacetamidinato Magnesium Chemistry
Summary of Key Research Findings and Contributions
Research into Bis(N,N'-di-sec-butylacetamidinato)magnesium and its analogues has primarily focused on their synthesis, structural characterization, and utility as precursors for thin-film deposition. The bulky sec-butyl groups on the acetamidinate ligands play a crucial role in defining the compound's physical and chemical properties.
Key contributions in the field of magnesium amidinate chemistry, which are relevant to the title compound, include:
Synthesis and Structural Elucidation: A variety of synthetic routes to magnesium bis(amidinate) complexes have been developed, typically involving the reaction of a magnesium source, such as di-n-butylmagnesium, with the corresponding amidine. rsc.org Spectroscopic and crystallographic studies have been instrumental in understanding how the steric bulk of the N-substituents influences the solid-state structure and solution behavior of these complexes. rsc.org For instance, the degree of steric hindrance can determine whether the resulting complex is monomeric or dimeric in nature. acs.org
Precursor for Thin Film Deposition: this compound is recognized as a potential precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of magnesium-containing thin films. strem.comcymitquimica.com The presence of bulky alkyl groups, like sec-butyl, can enhance the volatility and thermal stability of the compound, which are critical properties for successful vapor deposition processes. cymitquimica.com
Catalytic Potential: While specific catalytic applications of this compound are not widely reported, related magnesium amidinate complexes have demonstrated significant catalytic activity. For example, magnesium hydrides bearing sterically demanding amidinate ligands have been shown to be effective catalysts for hydroamination and the Tishchenko reaction. rsc.org The electronic and steric properties imparted by the di-sec-butylacetamidinato ligand suggest that its magnesium complex could also exhibit interesting catalytic behavior.
The table below summarizes some of the key properties and applications of magnesium amidinate complexes, providing a basis for understanding this compound.
| Property/Application | General Findings for Magnesium Amidinates | Relevance to this compound |
| Structure | Steric bulk of N-substituents influences monomeric vs. dimeric nature. rsc.orgacs.org | The sec-butyl groups are expected to provide significant steric hindrance, likely favoring a monomeric structure. |
| Volatility | Bulky alkyl groups can increase volatility, making them suitable for CVD/ALD. cymitquimica.com | The compound is marketed as a CVD/ALD precursor, indicating suitable volatility. strem.com |
| Thermal Stability | Good thermal stability is a known characteristic of metal amidinates. cymitquimica.com | Expected to have good thermal stability suitable for deposition processes. |
| Catalysis | Related complexes are active in hydroamination and Tishchenko reactions. rsc.org | Potential for catalytic activity in various organic transformations. |
Unresolved Challenges and Emerging Research Frontiers
Despite the progress made, several challenges and unanswered questions remain in the chemistry of this compound and related compounds. Addressing these challenges will open up new research frontiers.
One of the primary challenges is the limited detailed investigation into the specific properties of this compound itself. Much of the current understanding is extrapolated from studies on other magnesium amidinates with different alkyl or aryl substituents. A systematic study comparing the influence of various N-alkyl groups (e.g., isopropyl, tert-butyl, and sec-butyl) on the thermal stability, reactivity, and deposition characteristics would be highly valuable.
Emerging research frontiers include:
Mechanism of Decomposition: A deeper understanding of the thermal decomposition pathways of this compound is crucial for optimizing its use as a CVD/ALD precursor. In-situ studies during deposition could provide valuable insights into the gas-phase and surface reactions that lead to film growth.
Tuning Ligand Design: While the di-sec-butylacetamidinato ligand offers specific steric and electronic properties, the synthesis of new magnesium complexes with modified amidinate ligands could lead to precursors with enhanced properties, such as lower deposition temperatures or improved film purity.
Exploration of Novel Catalytic Reactions: The catalytic potential of this compound remains largely unexplored. Investigating its activity in a broader range of organic transformations beyond those already established for other magnesium amidinates could reveal new and efficient catalytic systems.
Potential Avenues for Advanced Materials Synthesis and Catalysis
The unique properties of this compound suggest several promising avenues for future research in both materials science and catalysis.
Advanced Materials Synthesis:
Doping of Semiconductor Materials: A key potential application is in the chemical vapor deposition of magnesium-doped group 13 compound semiconductor films. acs.org The controlled incorporation of magnesium is essential for creating p-type semiconductors, and this precursor could offer precise control over doping levels.
Synthesis of Magnesium-based Nanomaterials: Beyond thin films, this compound could be utilized as a precursor for the synthesis of magnesium-based nanoparticles or other nanostructures with tailored properties for applications in areas such as energy storage or catalysis.
Development of Functional Coatings: The deposition of magnesium oxide (MgO) thin films using this precursor could be explored for applications such as protective coatings, dielectric layers in electronic devices, and substrates for the growth of other materials.
Catalysis:
Homogeneous Catalysis: Building on the catalytic activity of related magnesium amidinates, this compound could be investigated as a catalyst for a variety of bond-forming reactions. rsc.org Its solubility in organic solvents makes it a good candidate for homogeneous catalysis.
Heterogeneous Catalysis: The compound could be used to synthesize supported magnesium-based catalysts. By depositing and then decomposing the precursor on a high-surface-area support, it may be possible to create highly dispersed and active catalytic sites for various industrial processes.
The table below outlines some of the potential future research directions and their potential impact.
| Research Avenue | Potential Impact |
| Detailed CVD/ALD Studies | Optimization of thin film deposition processes for electronic and optical applications. rsc.org |
| Mechanistic Investigations | Improved control over film purity and properties. |
| Exploration of Catalytic Activity | Development of new, efficient, and environmentally benign catalytic systems. rsc.org |
| Synthesis of Nanomaterials | Creation of novel materials with unique properties for advanced applications. |
Q & A
Q. What advanced pipelines elucidate degradation mechanisms in catalytic cycles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
